
1,4-diphenyl-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the triazole ring, with an amine group at the 5 position. The molecular formula of this compound is C14H12N4, and it has a molecular weight of 236.27 g/mol . The compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
. This method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles with high yields. The reaction involves the use of phenyl azide and phenylacetylene as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Analyse Chemischer Reaktionen
1,4-Diphenyl-1H-1,2,3-triazol-5-amin durchläuft verschiedene chemische Reaktionen, darunter:
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Ethanol und Toluol sowie Katalysatoren wie Palladium- oder Platinkomplexe. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-1H-1,2,3-triazol-5-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von 1,4-Diphenyl-1H-1,2,3-triazol-5-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann die Verbindung die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet und so deren Funktion blockiert . Diese Hemmung kann zur Störung kritischer zellulärer Prozesse führen, was zu zytotoxischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical cellular processes, resulting in cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-1H-1,2,3-triazol-5-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1,5-Disubstituierte 1,2,3-Triazole: Diese Verbindungen enthalten ebenfalls den Triazolring, unterscheiden sich aber in der Position der Substitution, was zu Variationen in ihren chemischen Eigenschaften und Anwendungen führt.
Die Einzigartigkeit von 1,4-Diphenyl-1H-1,2,3-triazol-5-amin liegt in seinem spezifischen Substitutionsschema, das einzigartige chemische Eigenschaften verleiht und es für eine breite Palette von Anwendungen geeignet macht.
Eigenschaften
CAS-Nummer |
29704-63-0 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3,5-diphenyltriazol-4-amine |
InChI |
InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-17-18(14)12-9-5-2-6-10-12/h1-10H,15H2 |
InChI-Schlüssel |
FUCABBOUCNJYAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


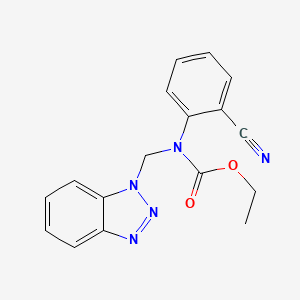


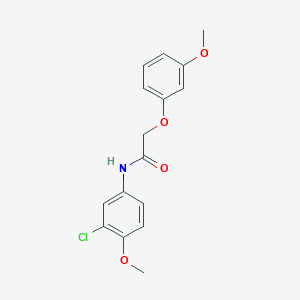
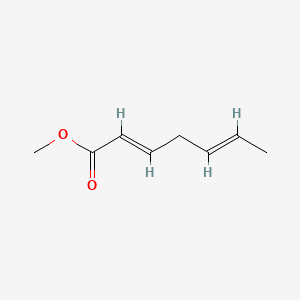
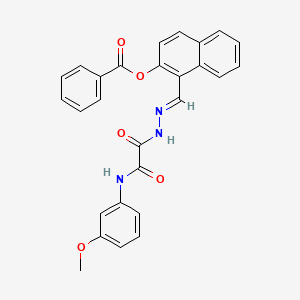
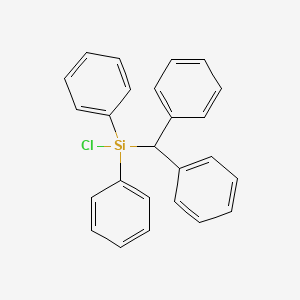

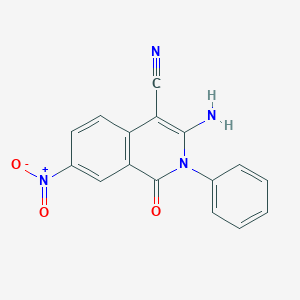
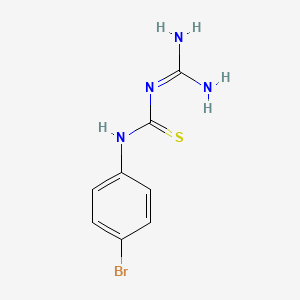
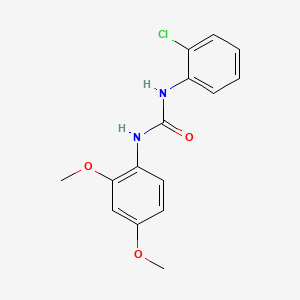
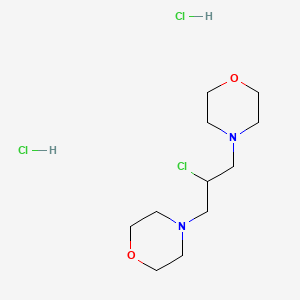

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)
